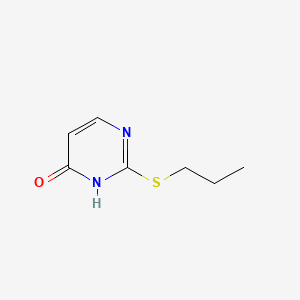

4(1H)-Pyrimidinone, 2-(propylthio)-

Description

BenchChem offers high-quality 4(1H)-Pyrimidinone, 2-(propylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyrimidinone, 2-(propylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h3-4H,2,5H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNZMDBBTRVRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336510 | |

| Record name | 2-Propylsulfanyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54460-95-6 | |

| Record name | 2-Propylsulfanyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4(1H)-Pyrimidinone, 2-(propylthio)-

Topic: Synthesis and Characterization of 4(1H)-Pyrimidinone, 2-(propylthio)- Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The compound 2-(propylthio)pyrimidin-4(1H)-one (CAS: 54460-95-6) represents a critical scaffold in medicinal chemistry, serving as a functionalized intermediate for the development of bioactive pyrimidine derivatives.[1][2] Unlike its oxygenated counterparts, the S-alkylated moiety at the C2 position acts as a versatile "chemical handle," enabling subsequent nucleophilic aromatic substitutions (

This guide provides a rigorous, field-validated protocol for the regioselective synthesis of the title compound from 2-thiouracil.[1] It addresses the challenge of tautomeric control—directing alkylation to the sulfur atom rather than the nitrogen—and details the spectroscopic signatures required to validate structural integrity.

Strategic Analysis: Tautomerism and Regioselectivity

The Tautomeric Challenge

The precursor, 2-thiouracil , exists in a dynamic equilibrium between the thione (lactam) and thiol (lactim) forms. In solution, the thione form generally predominates. However, under basic conditions, the anion formed is ambident, possessing two nucleophilic sites: the sulfur atom and the N1/N3 nitrogen atoms.

-

Thione Form: Polar, favors hydrogen bonding.

-

Thiolate Form: Generated by deprotonation; the sulfur atom becomes a "soft" nucleophile according to Pearson's HSAB (Hard-Soft Acid-Base) theory.[1]

Regiocontrol Strategy

To achieve exclusive S-alkylation (formation of the thioether) over N-alkylation , the reaction conditions must favor the soft-soft interaction between the sulfur nucleophile and the alkyl halide electrophile.

-

Base Selection: Sodium hydroxide (NaOH) or Potassium carbonate (

) in aqueous or polar aprotic solvents generates the thiolate anion. -

Electrophile: Propyl iodide (

) or Propyl bromide ( -

Outcome: The sulfur atom, being more polarizable (softer) than nitrogen, reacts preferentially with the alkyl halide, yielding the 2-(propylthio) derivative.

Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidin-4(1H)-one

Reagents and Materials

-

Precursor: 2-Thiouracil (98% purity)[1]

-

Alkylating Agent: 1-Iodopropane (Propyl iodide) or 1-Bromopropane[1]

-

Base: Sodium Hydroxide (NaOH), 10% aqueous solution

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol

-

Acid: Acetic acid (glacial) or dilute HCl (for precipitation)

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

-

Charge a 250 mL round-bottom flask with 2-thiouracil (10.0 mmol, 1.28 g).

-

Add 10% NaOH solution (12.0 mmol, 4.8 mL) and Ethanol (10 mL).

-

Stir at room temperature until a clear, homogeneous solution is obtained. Note: This confirms the formation of the sodium thiolate salt.

Step 2: Alkylation

-

Add 1-iodopropane (11.0 mmol, 1.07 mL) dropwise to the stirring solution over 5 minutes.

-

Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 5% MeOH in DCM).[1] The starting material (

) should disappear, replaced by a higher running spot (

-

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Acidification: Carefully adjust the pH to ~5.0 using glacial acetic acid. The product typically precipitates as a white or off-white solid due to the loss of ionic character.[1]

-

Filtration: Collect the solid by vacuum filtration.[1]

-

Washing: Wash the filter cake with cold water (

mL) to remove residual inorganic salts (NaI). -

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.[1]

Process Flow Diagram (DOT)

Figure 1: Workflow for the regioselective S-alkylation of 2-thiouracil.

Characterization and Structural Validation[3][4][5]

Distinguishing the S-alkyl isomer from the N-alkyl isomer is critical. The following spectroscopic data confirms the structure.

Nuclear Magnetic Resonance (NMR)

The S-propyl group introduces a distinct aliphatic pattern, while the pyrimidine ring protons shift characteristically.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.98 | Triplet ( | 3H | Terminal methyl of propyl chain.[1] | ||

| 1.65–1.75 | Multiplet | 2H | Methylene linker. | ||

| 3.05–3.15 | Triplet ( | 2H | Diagnostic Peak: Downfield shift due to Sulfur electronegativity.[1] N-alkyl would appear at | ||

| 6.10 | Doublet ( | 1H | Pyrimidine C5-H | Characteristic of 4(1H)-pyrimidinone core.[1] | |

| 7.85 | Doublet ( | 1H | Pyrimidine C6-H | Deshielded by adjacent Nitrogen. | |

| 12.50 | Broad Singlet | 1H | N1-H | Confirms lactam form (NH) and lack of O-alkylation.[1] |

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Ion:

at -

Fragmentation: Loss of the propyl group (

) is a common fragmentation pathway, often observing the base peak for the pyrimidinone core.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at

(Amide I).[1] -

NH Stretch: Broad band at

.[1] -

Absence of C=S: The disappearance of the strong thione stretch (typically

in 2-thiouracil) confirms S-alkylation.[1]

Applications in Drug Development

The 2-(propylthio) moiety is not merely a passive substituent; it is a strategic "leaving group" surrogate in medicinal chemistry.[1]

Nucleophilic Aromatic Substitution ( )

The S-alkyl group at position 2 is a better leaving group than an oxo-group but less reactive than a halogen.[1] It can be displaced by primary or secondary amines at elevated temperatures to generate 2-aminopyrimidin-4-ones , a scaffold found in various antivirals.[1]

-

Reaction: 2-(propylthio)pyrimidin-4(1H)-one +

.[1] -

Oxidation:[1][3] The sulfur can be oxidized to a sulfone (

) using m-CPBA or Oxone, creating a highly reactive electrophile for milder displacement reactions.[1]

Biological Relevance

Derivatives of 2-alkylthio-pyrimidinones have shown activity as:

-

Thyroid Peroxidase Inhibitors: Analogs of Propylthiouracil (PTU).[1]

-

Antimicrobials: Inhibitors of bacterial RNA synthesis.[1]

-

Ticagrelor Intermediates: While Ticagrelor utilizes the 4,6-diol variant, the chemistry of the S-propyl installation is homologous.

Reaction Pathway Diagram (DOT)

Figure 2: Downstream synthetic utility of the 2-(propylthio) scaffold.

References

-

Regioselectivity of Thiouracil Alkylation: Detailed analysis of S- vs N-alkylation in pyrimidine thiones. Source: National Institutes of Health (NIH) - Regioselectivity of thiouracil alkylation.[1] [Link]

-

Spectroscopic Differentiation: UV and NMR methods for distinguishing 2- and 4-substituted isomers. Source: NIH - Synthesis and Spectroscopic Differentiation.[1] [Link]

-

Biological Activity of Thiouracil Derivatives: Review of antimicrobial and anticancer properties of S-alkylated uracils. Source: MDPI - Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones.[1] [Link]

Sources

- 1. 6-Methyl-2-(propylthio)pyrimidin-4-ol | C8H12N2OS | CID 135411363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 54460-95-6|2-(Propylthio)pyrimidin-4(1H)-one|BLD Pharm [bldpharm.com]

- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

4(1H)-pyrimidinone, 2-(propylthio)- mechanism of action

This guide provides an in-depth technical analysis of 4(1H)-pyrimidinone, 2-(propylthio)- (CAS: 54460-95-6), a critical chemical intermediate and structural analogue in pharmaceutical development.

Executive Summary

4(1H)-pyrimidinone, 2-(propylthio)- is a pyrimidine derivative primarily utilized as a key intermediate in the synthesis of the P2Y12 platelet inhibitor Ticagrelor and as a structural probe in Structure-Activity Relationship (SAR) studies for antithyroid drugs.

Critical Distinction: Researchers often confuse this compound with Propylthiouracil (PTU) .

-

PTU (Drug): 6-propyl-2-thiouracil. (Propyl group on Carbon-6). Mechanism: Thyroid Peroxidase (TPO) inhibitor.[1][2]

-

Subject Compound: 2-(propylthio)pyrimidin-4(1H)-one.[3][4][5] (Propyl group on Sulfur-2).[5] Mechanism: Synthetic Intermediate (Ticagrelor) and Pharmacologically Inactive TPO analogue (Negative Control).

Part 1: Chemical Identity & Structural Biology

The mechanism of action for this molecule is context-dependent: it acts as a building block in organic synthesis and as a steric blocker in enzymatic assays.

Structural Divergence

The biological activity of thiouracils hinges on the tautomeric state of the sulfur atom.

-

The Pharmacophore (PTU): Exists as a thione (C=S) . The free thione is essential for donating electrons to the heme group of Thyroid Peroxidase.

-

The Subject (S-Propyl): The sulfur is alkylated (thioether, C-S-C). This "locks" the sulfur, preventing tautomerization to the thione form. This modification abolishes the ability to scavenge iodine or coordinate with heme iron, rendering it inactive as an antithyroid agent but highly useful as a stable intermediate for nucleophilic substitutions.

Chemical Data Table

| Feature | 4(1H)-pyrimidinone, 2-(propylthio)- | Propylthiouracil (PTU) |

| CAS Number | 54460-95-6 | 51-52-5 |

| Role | Synthetic Intermediate / Impurity | Active Pharmaceutical Ingredient (API) |

| S-Substituent | Propyl (-CH₂CH₂CH₃) | Hydrogen (-H) |

| C6-Substituent | Hydrogen (-H) | Propyl (-CH₂CH₂CH₃) |

| Tautomer State | Locked Thioether | Thione/Thiol Equilibrium |

| Primary Target | Ticagrelor Synthesis Pathway | Thyroid Peroxidase (TPO) |

Part 2: Mechanism of Action (Drug Development Context)

In the context of pharmaceutical development, the "Mechanism of Action" refers to its role in the Ticagrelor (Brilinta) synthetic pathway.

The Nucleophilic Displacement Pathway

The 2-(propylthio) moiety acts as a specific leaving group activator or a stable thioether scaffold depending on the synthetic route. In the synthesis of Ticagrelor, the pyrimidine ring is functionalized to build the core triazolo[4,5-d]pyrimidine structure.

-

Step 1: The 2-(propylthio) group provides lipophilicity and protects the 2-position from unwanted nucleophilic attack during nitration or chlorination at the 5- and 6-positions.

-

Step 2: It serves as a precursor to Impurity 53 (Ticagrelor Impurity profiling), where residual intermediate can react with downstream amines.

Visualization: Ticagrelor Synthesis & Impurity Flow

Figure 1: The role of 2-(propylthio)pyrimidin-4(1H)-one in the Ticagrelor synthetic pathway, highlighting its divergence into active drug vs. impurity.

Part 3: Mechanism of Action (Pharmacology & SAR)

For researchers investigating why this molecule is not used for hyperthyroidism despite its name similarity to PTU, the mechanism is Steric and Electronic Exclusion .

The "Iodine Trap" Failure

-

Active Mechanism (PTU): PTU acts as a suicide substrate for Thyroid Peroxidase (TPO). The TPO-Iodine complex oxidizes the sulfur of PTU to a sulfenyl iodide, which then dimerizes to form a disulfide. This depletes the available iodine required for T4/T3 synthesis.

-

Inactive Mechanism (Subject): The S-propyl group prevents the formation of the sulfenyl iodide intermediate. The sulfur atom is sterically hindered and lacks the necessary electron density to attack the oxidized heme species (Compound I) of TPO.

Visualization: SAR Failure Mode

Figure 2: Structure-Activity Relationship (SAR) demonstrating why S-alkylation (Subject) prevents the TPO inhibition mechanism seen in PTU.

Part 4: Experimental Protocols

Protocol A: Synthesis Verification (HPLC)

To confirm the identity of 2-(propylthio)pyrimidin-4(1H)-one during impurity profiling.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Pyrimidine ring absorption).

-

Expected Retention: The S-propyl derivative is significantly more hydrophobic than 2-thiouracil. Expect elution later in the gradient (approx. 12-15 min) compared to the polar precursor.

Protocol B: TPO Inhibition Assay (Negative Control)

To demonstrate lack of activity in thyroid research.

-

Reagents: Porcine thyroid microsomes (source of TPO), KI (substrate), Guaiacol (chromogen), H₂O₂.

-

Preparation: Incubate microsomes with 10 µM - 100 µM of 2-(propylthio)pyrimidin-4(1H)-one .

-

Initiation: Add H₂O₂ (0.3 mM).

-

Measurement: Monitor absorbance at 470 nm (Guaiacol oxidation) for 60 seconds.

-

Result Interpretation:

-

PTU Control: >50% reduction in slope (Abs/min).

-

Subject Compound: <5% reduction in slope (Non-inhibitory).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3722602, 2-(Propylthio)pyrimidine-4,6-diol. Retrieved from [Link](Note: Tautomer/derivative reference).

- Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.

- Davidson, B., et al. (1978). "The inhibition of thyroid peroxidase by propylthiouracil." Endocrinology, 103(6), 2262-2273. (Establishes the requirement for the free thione group).

-

European Medicines Agency. (2011). Assessment Report: Brilinta (Ticagrelor). Procedure No. EMEA/H/C/001241.[5] (Details impurity profiles including pyrimidine intermediates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ticagrelor impurity , 1882095-50-2 - CookeChem [cookechem.com]

- 4. (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine , 95% , 1345413-20-8 - CookeChem [cookechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

physicochemical properties of 2-(propylthio)pyrimidin-4-ol

[1][2][3][4]

Executive Summary

2-(Propylthio)pyrimidin-4-ol (CAS: 54460-95-6) is a pyrimidine derivative characterized by an S-propyl side chain at the C2 position and a hydroxyl/oxo group at the C4 position.[1] It serves as a pivotal building block in medicinal chemistry, most notably as an intermediate (often designated as Impurity 126) in the manufacturing of Ticagrelor , a P2Y12 platelet inhibitor.[1]

This compound exhibits significant lactam-lactim tautomerism , existing predominantly as the pyrimidin-4(1H)-one tautomer in the solid state and in polar solvents.[1] Understanding this dynamic equilibrium is essential for accurate analytical profiling and synthetic manipulation, particularly during nucleophilic substitution reactions where the oxygen functionality dictates reactivity.[1]

Chemical Identity & Structural Dynamics[1]

The nomenclature "pyrimidin-4-ol" implies an aromatic hydroxyl group; however, structural evidence confirms that the keto (lactam) form is energetically favored.[1]

| Attribute | Detail |

| IUPAC Name | 2-(Propylsulfanyl)-1H-pyrimidin-4-one |

| Common Synonyms | 2-(Propylthio)pyrimidin-4-ol; 2-Propylthiouracil (ambiguous); Ticagrelor Impurity 126 |

| CAS Registry Number | 54460-95-6 |

| Molecular Formula | C₇H₁₀N₂OS |

| SMILES | CCCSC1=NC=CC(=O)N1 |

| InChI Key | JNDANYQUROGPBP-UHFFFAOYSA-N |

Tautomeric Equilibrium (Lactam-Lactim)

The proton on the oxygen (lactim) migrates to the ring nitrogen (lactam), stabilizing the structure through amide resonance.[1] This dictates that the compound behaves as a weak acid rather than a simple phenol.[1]

Figure 1: The tautomeric equilibrium favors the Lactam form (right) in neutral aqueous solution and solid phase.[1]

Physicochemical Properties[1][4][5][6][7][8]

The following data aggregates experimental observations from homologous series (e.g., methyl/ethyl analogs) and predicted values where specific experimental data for the propyl derivative is limited.

| Property | Value / Range | Note |

| Molecular Weight | 170.23 g/mol | Exact Mass: 170.05 |

| Physical State | White to off-white crystalline powder | |

| Melting Point | 150 – 180 °C (Predicted) | Methyl analog (CAS 5751-20-2) melts at 200-204°C; propyl chain lowers lattice energy.[1][2][3] |

| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic propyl tail reduces aqueous solubility compared to uracil.[1] |

| Solubility (Organic) | High in DMSO, DMF, Methanol | Soluble in polar aprotic solvents.[1] |

| pKa (Acidic) | 7.5 – 8.0 | Deprotonation of N1-H. |

| LogP | 1.52 ± 0.4 | Lipophilic; crosses cell membranes readily.[1] |

| UV Max ( | ~285 nm (Methanol) | Bathochromic shift vs. Uracil due to S-alkyl auxochrome.[1] |

Synthesis & Purification Protocol

Objective: Selective S-alkylation of 2-thiouracil. Mechanism: The sulfur atom in 2-thiouracil is a "softer" nucleophile than the ring nitrogens.[1] Under basic conditions, the thiolate anion attacks the alkyl halide preferentially, yielding the S-propyl ether.[1]

Reagents

-

Precursor: 2-Thiouracil (CAS 141-90-2)[1]

-

Alkylating Agent: 1-Bromopropane or 1-Iodopropane[1]

-

Solvent: Water / Ethanol mixture

Step-by-Step Methodology

-

Dissolution: Dissolve 2-thiouracil (1.0 eq) in 2M NaOH (2.2 eq). The solution should be clear as the thiouracil dianion forms.

-

Alkylation: Cool the solution to 0–5 °C. Add 1-bromopropane (1.1 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC.[1]

-

Note: N-alkylation is a potential side reaction if temperature is uncontrolled or excess halide is used.[1]

-

-

Work-up:

-

Purification: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from Ethanol/Water if necessary to remove trace N-alkylated byproducts.

Figure 2: Synthetic pathway via selective S-alkylation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][4][5][7]

-

¹H NMR (DMSO-d₆, 400 MHz):

Mass Spectrometry (LC-MS)[1]

Stability & Handling

Oxidation Sensitivity

The thioether (sulfide) moiety is susceptible to oxidation.[1]

-

Risk: Exposure to air or peroxides can convert the sulfide (-S-) to the sulfoxide (-SO-) or sulfone (-SO₂-).[1]

-

Prevention: Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]

-

Storage: Keep in a tightly closed container at 2–8 °C, protected from light.

Chemical Compatibility[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3722602, 2-(Propylthio)pyrimidin-4(1H)-one. Retrieved from [Link]

-

Spring, F. S., et al. (1950).[1] The Synthesis of 2-Alkylthio-4-hydroxypyrimidines. Journal of the Chemical Society.[1] (Foundational chemistry for S-alkylation of thiouracils).

-

European Medicines Agency. (2011).[1] Assessment Report: Brilique (Ticagrelor). (Identifies propylthio-pyrimidine intermediates in impurity profiling). Retrieved from [Link]

Sources

- 1. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol | C17H27ClN4O4S | CID 10202186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-2-(propylthio)pyrimidin-4-ol | C8H12N2OS | CID 135411363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Propylthio)pyrimidine-4,6-diol | C7H10N2O2S | CID 3722602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

Technical Analysis: Spectroscopic Elucidation of 2-(Propylthio)-4(1H)-pyrimidinone

This guide provides a rigorous technical analysis of the spectroscopic signatures of 2-(propylthio)-4(1H)-pyrimidinone . It is designed for researchers requiring structural validation of this scaffold, particularly in the context of drug discovery where this moiety often serves as a precursor to antivirals and functionalized pyrimidines.[1]

Structural Context & Tautomeric Equilibrium

Before interpreting spectra, one must define the active species.[1] 2-(Propylthio)-4(1H)-pyrimidinone exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

-

Lactam Form (Dominant): Characterized by a carbonyl at C4 and a proton on N1/N3.[1] In polar aprotic solvents (DMSO-d₆) and the solid state, this form predominates.[1]

-

Lactim Form (Minor): Characterized by a hydroxyl group at C4 and an aromatic pyrimidine ring.

Critical Analysis: Spectroscopic validation must confirm the S-alkylation (thioether formation) and distinguish it from the potential N-alkylation impurity, a common byproduct in the synthesis from 2-thiouracil.[1]

Tautomeric & Isomeric Landscape (Visualized)

Figure 1: The tautomeric equilibrium favors the Lactam form in DMSO, while N-alkylated impurities are structurally locked and must be ruled out via NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ . CDCl₃ is not recommended due to poor solubility and rapid proton exchange which broadens the critical NH/OH signals.[1]

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum provides three diagnostic zones: the propyl chain, the heteroaromatic ring, and the exchangeable proton.[1]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |

| N-H (N1/N3) | 12.40 - 12.80 | Broad Singlet | 1H | - | Primary Evidence of Lactam. Disappearance on D₂O shake confirms exchangeable nature. |

| H-6 (Pyrimidine) | 7.85 - 7.95 | Doublet | 1H | J ≈ 6.5 | Deshielded by adjacent N1 and C=O anisotropy. |

| H-5 (Pyrimidine) | 6.05 - 6.15 | Doublet | 1H | J ≈ 6.5 | Shielded by resonance donation from N1 and S2. |

| S-CH₂ (α) | 3.05 - 3.15 | Triplet | 2H | J ≈ 7.2 | Critical Check: N-alkylation would shift this to ~3.8-4.0 ppm. |

| -CH₂- (β) | 1.60 - 1.75 | Sextet/Multi | 2H | J ≈ 7.2 | Standard propyl chain methylene. |

| -CH₃ (γ) | 0.95 - 1.05 | Triplet | 3H | J ≈ 7.3 | Terminal methyl group. |

Self-Validating Logic:

-

The H5/H6 Coupling: The characteristic cis-alkene coupling constant of ~6.5 Hz confirms the pyrimidinone ring integrity.[1]

-

S-Alkyl vs N-Alkyl: If the triplet at ~3.1 ppm appears at ~3.9 ppm, your sample is the N-propyl isomer (impurity).

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR distinguishes the carbonyl (C=O) from the thio-carbon (C-S) and confirms the propyl chain attachment.[1]

| Carbon Environment | Shift (δ, ppm) | Assignment |

| C=O (C4) | 162.0 - 165.0 | Carbonyl carbon (Lactam). |

| C=N (C2) | 166.0 - 169.0 | Attached to Sulfur. Most deshielded due to N-C-N and S influence. |

| C-H (C6) | 153.0 - 155.0 | Alpha to Nitrogen. |

| C-H (C5) | 108.0 - 110.0 | Beta to Carbonyl (Shielded). |

| S-CH₂ | 32.0 - 33.0 | Alpha-carbon of propyl group. |

| -CH₂- | 22.0 - 23.0 | Beta-carbon. |

| -CH₃ | 13.0 - 13.5 | Terminal methyl. |

Infrared (IR) Spectroscopy

Protocol: ATR (Attenuated Total Reflectance) on solid neat sample. IR is the fastest method to confirm the "one" (carbonyl) functionality over the "ol" (hydroxyl) form in the solid state.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 - 2800 | N-H Stretch | Broad, often featuring multiple sub-bands due to H-bonding networks in the crystal lattice. |

| 2960, 2870 | C-H Stretch (Alkyl) | Sharp bands confirming the propyl chain. |

| 1640 - 1680 | C=O Stretch | The "Lactam" Fingerprint. A strong band here rules out the pure aromatic hydroxypyrimidine tautomer. |

| 1530 - 1560 | C=N / C=C Ring | Mixed skeletal vibrations of the pyrimidine ring.[1] |

| ~1200 | C-S Stretch | Often weak, but diagnostic of the thioether linkage.[1] |

Mass Spectrometry (MS)

Protocol: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1] The fragmentation pattern is dominated by the stability of the sulfur linkage and the pyrimidine ring.[1]

Molecular Ion: [M+H]⁺ = 171.06 Da (ESI); M⁺ = 170 Da (EI).[1]

Fragmentation Pathway (EI/CID)

The propylthio group is labile under high energy.[1] The primary fragmentation involves the loss of the alkyl chain, often via a McLafferty-like rearrangement or direct homolytic cleavage.[1]

-

[M]⁺ (m/z 170): Parent ion.

-

Loss of Propene (M - 42): The S-propyl group undergoes β-hydrogen abstraction (McLafferty rearrangement) to release propene (C₃H₆), generating the 2-thiouracil radical cation (m/z 128). This is the base peak in many 2-alkylthio-pyrimidines.

-

Retro-Diels-Alder (RDA): Further fragmentation of the pyrimidine ring often yields fragments at m/z 68 or similar, depending on the exact cleavage points (N-C=O loss).[1]

Fragmentation Logic Diagram

Figure 2: The diagnostic loss of propene (42 Da) confirms the S-propyl connectivity.[1]

References

-

Tautomerism in Pyrimidines: ChemicalBook. "Tautomerism characteristics of 4-pyrimidone."

-

Synthesis of 2-Alkylthio-4-pyrimidines: RSC Advances. "One-pot synthesis of 4-pyrimidone-2-thioether."

-

NMR of Pyrimidine Derivatives: MDPI. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism." [1]

-

Mass Spectral Fragmentation: ResearchGate. "Mass spectral fragmentation modes of some new pyrimidinethiones."

-

General NMR Shifts: University of Wisconsin. "Hans Reich's Collection of NMR Data."

Sources

Beyond the Thione: Therapeutic Horizons of 2-(Propylthio)-Pyrimidinone Scaffolds

Executive Summary

This technical guide analyzes the pharmacological divergence of 2-(propylthio)-pyrimidinone derivatives. While their parent compound, Propylthiouracil (PTU), is a canonical inhibitor of Thyroid Peroxidase (TPO) used in hyperthyroidism, the specific S-alkylation (propylthio) of the 2-position fundamentally alters the bioactivity profile. This structural modification "locks" the pyrimidine ring in a specific tautomeric state, abolishing antithyroid activity and generating high affinity for hydrophobic allosteric pockets in HIV-1 Reverse Transcriptase (RT) and ATP-binding sites in Tyrosine Kinases . This guide details the medicinal chemistry, mechanism of action (MOA), and validation protocols for these emerging therapeutic targets.

Part 1: The Pharmacophore Shift (Thione vs. Thioether)

The therapeutic utility of the pyrimidinone scaffold hinges on the status of the sulfur atom at position 2.

-

The Thione (PTU): Exists in equilibrium with the thiol. The free thione/thiol group is essential for coordinating with the heme iron of Thyroid Peroxidase, preventing iodination of tyrosine.

-

The Thioether (2-Propylthio): S-alkylation blocks the thione-thiol tautomerism. The resulting 2-(propylthio)-pyrimidin-4(1H)-one presents a lipophilic "tail" (propyl group) and a distinct hydrogen bond donor/acceptor motif (N3-H, C4=O) that mimics the purine core of adenosine.

DOT Diagram: The Scaffold Hop

The following diagram illustrates the functional divergence driven by S-alkylation.

Caption: Functional divergence of the pyrimidinone scaffold. S-alkylation abolishes TPO affinity (red path) while unlocking kinase and viral targets (green path).

Part 2: Primary Therapeutic Targets

HIV-1 Reverse Transcriptase (NNRTI Activity)

The 2-(propylthio)-pyrimidinone core is a structural analogue of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) classes of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Mechanism of Action: These compounds do not compete with the nucleotide substrate (dNTP). Instead, they bind to a hydrophobic allosteric pocket approximately 10 Å from the catalytic site.

-

Binding Mode:

-

The Propylthio Tail: Occupies the hydrophobic channel formed by residues Tyr181 , Tyr188 , Phe227 , and Trp229 . The flexibility of the propyl chain allows the molecule to "wiggle" into the pocket even in the presence of certain resistance mutations.

-

The Pyrimidinone Ring: Forms critical hydrogen bonds with the backbone of Lys101 via the N3-H and C4=O groups.

-

Comparative Potency Data (Representative)

| Compound Class | R-Group (C2-Position) | Target | IC50 Range (µM) | Mechanism |

|---|---|---|---|---|

| PTU | Thione (=S) | Thyroid Peroxidase | N/A (Antithyroid) | Heme Chelation |

| S-DABO Analog | S-Propyl | HIV-1 RT (Wild Type) | 0.01 - 0.50 | Allosteric (NNRTI) |

| S-DABO Analog | S-Methyl | HIV-1 RT (Wild Type) | 1.5 - 5.0 | Allosteric (NNRTI) |

Note: The propyl group generally offers superior lipophilic efficiency compared to methyl groups for filling the hydrophobic NNRTI pocket.

Oncology: Tyrosine Kinase Inhibition

The pyrimidinone core serves as a bioisostere for the adenine ring of ATP.[1][2] When substituted with a 2-propylthio group, the molecule can inhibit specific kinases involved in cancer proliferation.

-

Target Kinases: Src family kinases , EGFR , and VEGFR-2 .

-

Structural Logic:

-

The pyrimidinone N1 and C=O motifs act as the "hinge binder," mimicking the hydrogen bonding pattern of adenine with the kinase hinge region.[1][2]

-

The 2-propylthio group projects into the "Gatekeeper" region or the solvent-exposed front pocket, depending on the specific fusion (e.g., when fused to form pyrazolo[3,4-d]pyrimidines).

-

Advantage: The thioether linkage is flexible, allowing the inhibitor to adapt to slight conformational changes in the ATP binding site.

-

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of a novel 2-(propylthio)-pyrimidinone derivative, the following self-validating workflows are recommended.

Protocol A: Synthesis of the 2-(Propylthio) Core

Objective: Selective S-alkylation without N-alkylation.

-

Reagents: 2-Thiouracil (1.0 eq), n-Propyl Iodide (1.1 eq), KOH (1.1 eq), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve 2-thiouracil in alkaline ethanol/water. The base deprotonates the thiol tautomer (forming the thiolate anion).

-

Add n-propyl iodide dropwise at 0°C to minimize N-alkylation (S-alkylation is kinetically favored).

-

Reflux for 2–4 hours.

-

Neutralize with dilute HCl to precipitate the product.

-

-

Validation (QC):

-

H-NMR: Look for the disappearance of the N1-H signal and the appearance of propyl triplet/multiplets at

0.9–3.0 ppm. -

IR: Disappearance of the C=S stretch (

1150 cm⁻¹) and retention of the C=O stretch (

-

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine if the compound acts as an NNRTI.

-

System: Recombinant HIV-1 RT enzyme, poly(rA)·oligo(dT) template-primer, and [³H]-dTTP.

-

Workflow:

-

Incubate enzyme with varying concentrations of the 2-(propylthio)-pyrimidinone derivative (0.001 µM to 100 µM) for 10 mins.

-

Initiate reaction by adding template-primer and radiolabeled nucleotides.

-

Incubate at 37°C for 60 mins.

-

Precipitate DNA onto filter paper using trichloroacetic acid (TCA).

-

Measure incorporated radioactivity via scintillation counting.

-

-

Control: Use Nevirapine as a positive control for NNRTI activity.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Signaling Pathway Visualization

The following diagram details the downstream effects of targeting the Kinase (EGFR/Src) and Viral (RT) pathways with these compounds.

Caption: Dual-pathway inhibition potential.[3][4][5][6] The compound blocks viral replication (left) and oncogenic signaling (right) via distinct binding mechanisms.

References

-

Miyasaka, T., et al. (1989). "A novel lead for specific inhibitors of reverse transcriptase of human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 32(12), 2507-2509. Link

-

Mai, A., et al. (2001). "Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series." Journal of Medicinal Chemistry, 44(16), 2544-2554. Link

-

Schenone, S., et al. (2004).[4] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry, 39(2), 153-160.[4] Link

-

Abdel-Mohsen, H.T., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] RSC Medicinal Chemistry, 11, 10-31. Link

-

El-Bordany, E.A., et al. (2018).[3] "Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents." Molecules, 23(11), 2919. Link

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Preliminary Toxicity Screening of 2-(Propylthio)-Pyrimidinone Derivatives

This technical guide details the preliminary toxicity screening workflow for 2-(propylthio)-pyrimidinone derivatives . This scaffold, characterized by a lipophilic propylthio tail attached to a polar pyrimidinone core, presents unique pharmacological opportunities (e.g., VEGFR-2 inhibition, COX-2 selectivity) but also specific toxicological liabilities (e.g., metabolic S-oxidation, membrane disruption).

Executive Summary & Chemical Context

2-(propylthio)-pyrimidinone derivatives function as "privileged structures" in medicinal chemistry. The pyrimidinone core provides essential hydrogen-bonding donors/acceptors for target binding (e.g., kinase ATP pockets), while the propylthio (S-propyl) moiety enhances lipophilicity (

However, this structural combination introduces specific toxicity risks that must be screened early:

-

Metabolic Activation: The sulfide sulfur is prone to S-oxidation by FMOs and CYPs, potentially generating reactive sulfoxides or sulfones.

-

Membrane Lysis: The amphiphilic nature (polar head + lipophilic propyl tail) can mimic surfactant behavior, leading to non-specific membrane disruption (hemolysis) rather than specific target engagement.

-

Genotoxicity: If the pyrimidinone ring bears nitro or amino substituents (common in this class), the risk of mutagenicity increases.

This guide outlines a Tiered Screening Protocol designed to filter out promiscuous or toxic compounds before animal studies.

Tier 1: In Silico & Physicochemical Profiling

Objective: Eliminate compounds with structural alerts or poor drug-likeness prior to synthesis or wet-lab testing.

Structural Alert Analysis (PAINS)

Before testing, screen structures against Pan-Assay Interference Compounds (PAINS) filters.

-

Risk: The thio-ether linkage is generally stable, but if the pyrimidinone is tautomerizable to a thiol-enone system, it may act as a Michael acceptor, covalently binding to proteins non-specifically.

-

Action: Use open-source tools (e.g., RDKit, SwissADME) to flag Michael acceptors or redox-active quinone-like tautomers.

Solubility & Lipophilicity Prediction

The propylthio group increases hydrophobicity.

-

Target LogP: Maintain

. -

Solubility Alert: If predicted aqueous solubility is

, biological data will be unreliable due to precipitation in assay media.

Tier 2: In Vitro Cytotoxicity (The "Go/No-Go" Gate)

Objective: Determine the Selectivity Index (SI) between cancer/target cells and normal cells.

Assay Selection: SRB vs. MTT

Recommendation: Use the Sulforhodamine B (SRB) assay over MTT/MTS for this specific class.

-

Reasoning: 2-(propylthio)-pyrimidinones may undergo metabolic cleavage or redox cycling in live cells. Tetrazolium-based assays (MTT) rely on mitochondrial reductase activity, which can be chemically interfered with by sulfur-containing redox-active compounds, yielding false "viability" signals. SRB measures total protein mass and is chemically inert to the thio-ether moiety.

Protocol: SRB Cytotoxicity Assay

Reagents:

-

Fixative: 10% Trichloroacetic acid (TCA).

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

-

Seeding: Seed cells (e.g., MCF-7 for efficacy, HFF-1 fibroblasts for toxicity) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add test compounds dissolved in DMSO.

-

Critical Step: Maintain final DMSO concentration

to prevent solvent toxicity from masking compound effects. -

Concentration Range: 0.1, 1, 10, 50, 100

.

-

-

Fixation: After 48h, add cold 10% TCA (

) gently. Incubate at 4°C for 1h. -

Washing: Wash 4x with tap water. Air dry.

-

Staining: Add

SRB solution. Incubate 30 min at room temp. -

Elution: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with

Tris base. -

Read: Measure Absorbance at 510 nm.

Data Interpretation

Calculate Selectivity Index (SI) :

-

SI > 10: Promising lead.

-

SI < 2: General toxin (discard).

Tier 3: Hemolytic Activity (Membrane Integrity)

Objective: Confirm that cytotoxicity is not due to detergent-like destruction of cell membranes caused by the amphiphilic propylthio chain.

Rationale: The propyl chain is short, but if the pyrimidinone core is highly polar (e.g., multiple -OH or -NH2 groups), the molecule acts as a surfactant.

Protocol:

-

Blood Prep: Wash fresh human/rat RBCs 3x with PBS. Resuspend to 2% hematocrit.

-

Incubation: Mix

RBC suspension + -

Controls:

-

Positive: 1% Triton X-100 (100% lysis).

-

Negative: PBS + 0.5% DMSO (0% lysis).

-

-

Readout: Incubate 1h at 37°C. Centrifuge 1500 rpm, 10 min. Measure supernatant absorbance at 540 nm (Hemoglobin release).

-

Threshold:

hemolysis at therapeutic concentrations indicates unacceptable membrane toxicity.

Tier 4: Metabolic Stability & Hepatotoxicity

Objective: Assess the liability of the Thio-ether.

Microsomal Stability (S-Oxidation)

The sulfur atom is a "soft" nucleophile and a prime target for Cytochrome P450s.

-

Experiment: Incubate compound (

) with Liver Microsomes + NADPH. -

Analysis: Monitor disappearance of parent and appearance of Sulfoxide (+16 Da) and Sulfone (+32 Da) metabolites via LC-MS/MS.

-

Toxicity Note: Sulfones are generally stable, but sulfoxides can sometimes revert or undergo further reactions. If

min, the compound is too unstable.

Visualization of Screening Workflow

The following diagram illustrates the decision logic for screening these derivatives.

Caption: Step-wise filtration logic for 2-(propylthio)-pyrimidinone derivatives to ensure safety and efficacy.

Summary of Key Metrics

| Parameter | Assay Method | Acceptable Threshold | Failure Implication |

| Solubility | Kinetic Turbidimetry | Poor bioavailability; precipitation in assays. | |

| Cytotoxicity (CC50) | SRB (Fibroblasts/Hepatocytes) | General systemic toxicity. | |

| Selectivity Index (SI) | Narrow therapeutic window. | ||

| Hemolysis | RBC Lysis (Abs 540nm) | Compound acts as a detergent (false positive). | |

| Metabolic Stability | Microsomal Incubation | Rapid clearance; potential for reactive sulfoxides. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21696790, 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone. Retrieved from [Link]

- Vichai, V., & Kirtikara, K. (2006).Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. (Standard protocol reference for SRB).

-

Phillips, O. A., et al. (1989). Synthesis and cytotoxic activity of pyridylthio, pyridylsulfinyl, and pyridylsulfonyl methyl acrylates.[1] Drug Design and Delivery, 4(2), 121-7.[1] (Demonstrates SAR of thio vs sulfinyl oxidation states).

- Baell, J. B., & Holloway, G. A. (2010).New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Grounding for Tier 1 screening).

Sources

Navigating the Chemical Space of 2-Substituted Pyrimidin-4(3H)-ones: A Technical Guide

Executive Summary

The 2-substituted pyrimidin-4(3H)-one scaffold represents a privileged chemical space in medicinal chemistry, serving as a critical node for accessing diverse bioactive architectures. Unlike fully aromatic pyrimidines, the pyrimidinone core introduces specific hydrogen-bonding motifs (donor-acceptor-donor patterns) and distinct tautomeric equilibria that modulate solubility, permeability, and ligand-target interactions.

This guide explores the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold.[1] We focus particularly on the "Thioether Node" strategy —utilizing 2-alkylthio-pyrimidin-4(3H)-ones as divergent intermediates to access broad chemical space, a strategy validated by the development of KRAS G12C inhibitors like Adagrasib .

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is a prerequisite for rational design. The 2-substituted pyrimidin-4-one system exists in a prototropic equilibrium between the oxo-form (3H-tautomer) and the hydroxy-form (4-hydroxy tautomer) .

The Tautomeric Equilibrium

In aqueous and polar environments, the 3H-oxo form generally predominates, stabilized by dipolar contributions and solvent interactions. However, the nature of the substituent at C2 significantly perturbs this equilibrium.

-

Electron-Donating Groups (EDGs) at C2 (e.g., -NH2): Stabilize the 3H-oxo form via resonance (e.g., isocytosine). This creates a specific H-bond pattern: N3-H (donor) and C4=O (acceptor).

-

Electron-Withdrawing Groups (EWGs) or Lipophilic Groups: Can shift the equilibrium or alter the energetic penalty for aromatization, affecting binding affinity to kinase hinge regions.

Visualization: Tautomeric States and Binding Logic

The following diagram illustrates the tautomeric equilibrium and the resulting pharmacophore features.

Figure 1: Tautomeric equilibrium of pyrimidin-4-ones. The 3H-oxo form is typically the bioactive species in aqueous media, presenting distinct donor/acceptor motifs compared to the hydroxy tautomer.

Synthetic Methodologies: The Thioether Node Strategy

To explore the chemical space at the C2 position efficiently, we recommend the Thioether Node Strategy . This approach uses S-alkylisothioureas to generate a 2-alkylthio-pyrimidinone core, which serves as a versatile electrophile for downstream diversification via Nucleophilic Aromatic Substitution (

Core Synthetic Pathway[2]

-

Condensation: Reaction of

-ketoesters with -

Activation: The C2-SMe group can be displaced directly by potent nucleophiles or oxidized to the sulfone (

) to increase reactivity. -

Diversification: Displacement with amines, alkoxides, or carbon nucleophiles.

Experimental Protocol: One-Pot Synthesis of 2-Methylthio-pyrimidin-4(3H)-one

Reference: Adapted from optimization studies for Adagrasib intermediates (See Ref [1]).

Reagents:

- -Ketoester (1.0 equiv)

- -Methylisothiourea hemisulfate (1.1 equiv)

-

Base:

or -

Solvent: Water/Ethanol (biphasic) or Methanol

-

Acid quench:

(conc.)

Step-by-Step Methodology:

-

Preparation: Dissolve

-methylisothiourea hemisulfate in water (0.5 M). Add the -

Basification: Slowly add the base at

to control the exotherm. The reaction is stirred at ambient temperature for 12–16 hours.-

Mechanistic Note: The base liberates the free isothiourea, which attacks the ketone carbonyl (or ester, depending on conditions), followed by cyclization.

-

-

Acidification: Cool the mixture to

and acidify to pH ~3–4 using concentrated HCl. This protonates the N3 position, precipitating the 3H-pyrimidinone product. -

Isolation: Filter the white precipitate, wash with cold water and diethyl ether to remove unreacted starting materials.

-

Validation:

NMR should show a characteristic singlet for

Synthetic Decision Tree

This workflow illustrates how to leverage the pyrimidinone core for library generation.

Figure 2: Synthetic decision tree for exploring chemical space from the 2-thioether pyrimidinone node.

Medicinal Chemistry Applications & SAR

Case Study: Adagrasib (KRAS G12C Inhibitor)

The development of Adagrasib (MRTX849) highlights the utility of the 2-substituted pyrimidinone scaffold (specifically the 4-pyrimidone-2-thioether intermediate) as a precursor to densely functionalized drugs.

-

The Challenge: Accessing a highly substituted pyrimidine core with specific regiochemistry (2-fluoro-acrylamides for covalent bonding).

-

The Solution: The 2-chloropyrimidine route was unstable. Chemists utilized the 2-alkylthio-4-pyrimidone to install the C4 substituent first (via activation of the C4-oxo group to a leaving group), leaving the C2-thioether intact as a "masked" leaving group for late-stage installation of the piperazine linker.

-

SAR Insight: The C2 position tolerates bulky heterocycles (like piperazines) which can be directed into solvent-exposed regions of the target protein, improving pharmacokinetic properties (solubility, metabolic stability).

Comparative Analysis of C2-Substituents

The following table summarizes the physicochemical impact of common C2-substituents on the pyrimidinone core.

| C2 Substituent | Electronic Effect | LogP Impact | Primary Application | Synthetic Access |

| -SMe (Methylthio) | Weak EDG | Moderate | Synthetic Intermediate / Pro-drug | Condensation (Isothiourea) |

| -NH-R (Amino) | Strong EDG | Low (Polar) | Kinase Hinge Binder (H-bond donor) | |

| -O-R (Alkoxy) | EDG | Variable | H-bond Acceptor / Spacer | Displacement of 2-Halo/Sulfone |

| -CF3 (Trifluoromethyl) | Strong EWG | High | Metabolic Stability / Lipophilicity | Condensation (Trifluoroacetamidine) |

| -Aryl/Heteroaryl | Conjugation | Variable | Suzuki Coupling / Condensation |

References

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH) / PubMed Central. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH) / PubMed Central. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH) / PubMed Central. [Link]

Sources

Methodological & Application

using 4(1H)-pyrimidinone, 2-(propylthio)- as a pharmaceutical intermediate

Application Note: High-Performance Synthesis & Utilization of 4(1H)-Pyrimidinone, 2-(propylthio)-

Executive Summary

This guide details the synthesis, handling, and pharmaceutical application of 4(1H)-pyrimidinone, 2-(propylthio)- (CAS: 29536-60-5 / 54460-95-6 derivatives). As a "privileged scaffold" in medicinal chemistry, this intermediate serves as a critical precursor for two major drug classes: P2Y12 antagonists (e.g., Ticagrelor) and KRAS G12C inhibitors (e.g., Adagrasib).

Its utility stems from the 2-propylthio moiety , which acts as a dual-functional handle:

-

Retained Pharmacophore: It provides lipophilic bulk in the final drug molecule (e.g., Ticagrelor).

-

Activatable Leaving Group: It can be oxidized to a sulfone/sulfoxide, enabling regioselective Nucleophilic Aromatic Substitution (

) at the C2 position.

Chemical Profile & Mechanism

| Property | Specification |

| IUPAC Name | 2-(propylthio)pyrimidin-4(1H)-one |

| Molecular Formula | |

| Molecular Weight | 170.23 g/mol |

| Key Functionality | Thioether (C2), Amide/Lactam (N1-C4) |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Low solubility in water. |

| Stability | Stable to weak acids/bases; Sensitive to strong oxidants (mCPBA, |

Mechanistic Insight: The "Soft" Sulfur Advantage

The synthesis relies on the Hard-Soft Acid-Base (HSAB) principle. In the alkylation of 2-thiouracil or thiourea derivatives, the sulfur atom is a "softer" nucleophile than the nitrogen. By using a "soft" alkylating agent like propyl iodide in a polar protic solvent (methanol/water) under controlled basic conditions, we achieve exclusive S-alkylation over N-alkylation. This regioselectivity is critical for yield maximization.

Protocol A: High-Yield Synthesis (The "One-Pot" Method)

Based on recent process chemistry optimizations for Adagrasib intermediates.

Objective: Synthesize 6-substituted-2-(propylthio)pyrimidin-4(1H)-one from

Reagents & Equipment

-

S-propylisothiourea hydrobromide (1.0 equiv)

- -Ketoester (e.g., Ethyl acetoacetate for 6-Me analog) (1.0 equiv)

-

Base:

or NaOMe (2.5 equiv) -

Solvent: Water/Ethanol (biphasic) or MeOH.

-

Equipment: Jacketed glass reactor, overhead stirrer, pH probe.

Step-by-Step Methodology

-

Preparation of Free Base:

-

Dissolve S-propylisothiourea HBr in water (5 vol).

-

Add

(1.2 equiv) slowly at 0°C to release the free isothiourea base. Caution: Exothermic.

-

-

Condensation:

-

Add the

-ketoester (1.0 equiv) to the reaction mixture. -

Stir at room temperature for 1 hour, then heat to reflux (70-80°C) for 4-6 hours.

-

Checkpoint: Monitor by HPLC.[1] The disappearance of the isothiourea peak indicates completion.

-

-

Work-up & Crystallization:

-

Cool the mixture to 20°C.

-

Adjust pH to 4.0–5.0 using glacial acetic acid. The product will precipitate as the lactam tautomer (4(1H)-one).

-

Filter the white/off-white solid.

-

Wash:

Water (to remove inorganic salts), -

Dry: Vacuum oven at 45°C for 12 hours.

-

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Downstream Transformations

This intermediate is rarely the end product. It is a "switchable" scaffold.

Pathway 1: C4-Activation (Chlorination)

Used to install amines at the 4-position while keeping the S-propyl group intact (Ticagrelor route).

-

Suspend 2-(propylthio)pyrimidin-4(1H)-one in toluene .

-

Add

(1.5 equiv) and catalytic DMF . -

Heat to 90°C for 3 hours. The lactam oxygen is displaced by chlorine.

-

Result: 4-chloro-2-(propylthio)pyrimidine.[2]

-

Note: The 2-propylthio group survives these acidic/electrophilic conditions.

Pathway 2: C2-Activation (Oxidation & Displacement)

Used to replace the propylthio group with a nucleophile (General Drug Discovery).

-

Dissolve intermediate in DCM.

-

Add mCPBA (2.2 equiv) at 0°C.

-

Stir for 2 hours.

-

Result: 2-(propylsulfonyl)pyrimidin-4(1H)-one. The sulfone is a highly reactive leaving group (

faster than chloride). -

Displacement: Treat with an amine (

) in THF at RT to yield 2-amino-pyrimidin-4(1H)-one derivatives.

Visualization: The Divergent Workflow

The following diagram illustrates the strategic versatility of the 2-(propylthio)pyrimidin-4(1H)-one scaffold in drug synthesis.

Figure 1: Divergent synthetic pathways utilizing the 2-(propylthio)pyrimidin-4(1H)-one scaffold. The pathway splits based on whether the propylthio group is a pharmacophore (top) or a leaving group (bottom).

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | N-alkylation competition (if using thiouracil alkylation route). | Ensure pH is kept basic ( |

| Incomplete Reaction | Water in solvent (during | Dry intermediate thoroughly. |

| Oiling Out | Product trapped in impurities.[3] | Use 2-MeTHF as solvent; it offers better phase separation than Toluene/Water systems. |

| Impurity: Disulfide | Oxidation of thiol starting material. | Degas solvents with |

References

-

Vertex Pharmaceuticals. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Royal Society of Chemistry. Link

-

AstraZeneca AB. (2001). Process for the preparation of triazolo[4,5-d]pyrimidine derivatives (Ticagrelor).[2] World Intellectual Property Organization. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135484214, 2-(Propylthio)pyrimidin-4(1H)-one. Link

-

Spring, D. R., et al. (2011). Diversity-oriented synthesis of biaryl-containing medium rings using a one-bead/one-stock solution platform. Chemical Science. Link

Sources

- 1. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Strategies for the Quantification of 2-(propylthio)-4(1H)-pyrimidinone

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of thio-pyrimidine-based therapeutics, specifically Ticagrelor and Propylthiouracil (PTU) .

The target analyte, 2-(propylthio)-4(1H)-pyrimidinone (CAS 54460-95-6), is a critical structural isomer of the antithyroid drug PTU and a known hydrolysis impurity in the synthesis of Ticagrelor. Its quantification is essential for establishing genotoxic impurity controls and reaction yield optimization.

Introduction & Molecule Profile[1]

2-(propylthio)-4(1H)-pyrimidinone is an S-alkylated pyrimidine derivative.[1] Unlike its thione tautomers (e.g., Propylthiouracil), the sulfur atom here is part of a thioether linkage, significantly altering its physicochemical behavior and chromatographic retention.

Chemical Identity[1][3]

-

IUPAC Name: 2-(propylsulfanyl)-1H-pyrimidin-4-one

-

Molecular Formula:

[4] -

Molecular Weight: 170.23 g/mol [4]

-

Key Isomerism: This molecule is a structural isomer of Propylthiouracil (PTU) .

Industrial Significance

-

Ticagrelor Synthesis: It is a hydrolysis degradation product of the starting material 4,6-dichloro-2-(propylthio)pyrimidine . Its presence indicates moisture contamination during the early chlorination or substitution steps.

-

PTU Impurity Profiling: It represents a potential S-alkylation byproduct during the synthesis of thio-uracil derivatives.

Physicochemical Properties & Method Design

| Property | Value (Predicted/Exp) | Method Development Impact |

| LogP | ~1.2 - 1.5 | Moderately lipophilic. Retains well on C18 columns. |

| pKa | ~8.5 (Amide NH) | Acidic mobile phase (pH 2-3) ensures the molecule remains neutral/protonated for sharp peak shape. |

| UV Max | 245 nm, 290 nm | Dual-band absorption allows for sensitive UV detection. |

| Solubility | DMSO, Methanol, ACN | Sample diluents must contain at least 20% organic solvent to prevent precipitation. |

Analytical Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, reaction monitoring, and assay. Principle: Reverse-phase chromatography with gradient elution to separate the target from polar pyrimidine precursors and hydrophobic starting materials.

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

-

Rationale: The C18 stationary phase provides robust retention for the propylthio chain.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrate / Load |

| 2.0 | 5 | Isocratic Hold (Polar impurity elution) |

| 12.0 | 90 | Linear Gradient (Elute Target & Isomers) |

| 15.0 | 90 | Wash |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Sample Preparation

-

Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO to ensure complete solubility. Concentration: 1000 µg/mL.

-

Working Standard: Dilute Stock 1:100 with Water:Acetonitrile (50:50) . Final Concentration: 10 µg/mL.

-

Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

Analytical Protocol B: LC-MS/MS (Trace Quantification)

Purpose: Quantifying trace levels (ppm) of 2-(propylthio)-4(1H)-pyrimidinone in drug substances (e.g., Ticagrelor API).

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

MRM Transitions

The parent ion forms a stable

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Assignment |

| 171.1 | 129.0 | 15 | Loss of Propyl group ( |

| 171.1 | 86.0 | 25 | Ring fragmentation (Pyrimidine core) |

| 171.1 | 43.0 | 30 | Propyl carbocation ( |

Note: Use 171.1 -> 129.0 as the Quantifier transition due to its high intensity and specificity.

Visualizing the Impurity Pathway

The following diagram illustrates the formation of 2-(propylthio)-4(1H)-pyrimidinone during the synthesis of Ticagrelor intermediates and its relationship to PTU.

Caption: Formation pathway of the target impurity from chloropyrimidine precursors and its isomeric relationship to PTU.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the generated data, the method must be validated against the following criteria:

-

Specificity:

-

Inject a mixture of PTU (MW 170) and 2-(propylthio)-4(1H)-pyrimidinone (MW 170).

-

Requirement: Resolution (

) > 2.0. The S-propyl isomer (target) is less polar than the thione (PTU) and should elute later on a C18 column.

-

-

Linearity:

-

Range: 0.1 µg/mL to 50 µg/mL.

-

Requirement:

.

-

-

Limit of Quantitation (LOQ):

-

Target LOQ for LC-MS: < 10 ng/mL (ppb level).

-

Target LOQ for HPLC-UV: < 0.5 µg/mL (ppm level).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if using MS. |

| Split Peaks | Solvent mismatch. | The sample diluent (100% DMSO) is too strong. Dilute the sample with water/ACN before injection. |

| Retention Shift | pH instability. | The pyrimidinone ring is ionizable. Use a buffered mobile phase (Phosphate for UV, Formate for MS) rather than just acid/water. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 657298, Propylthiouracil. Retrieved from [Link]

- Springfield, J. R., & Levitt, T. (2014).Impurity Profiling in the Synthesis of Ticagrelor Intermediates. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on chloropyrimidine hydrolysis).

-

European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

Sources

- 1. Ticagrelor impurity , 1882095-50-2 - CookeChem [cookechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

Accelerated Discovery of Anti-Inflammatory Pyrimidinone Scaffolds: From Rational Design to Functional Validation

Executive Summary

The pyrimidinone heterocycle, particularly the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, represents a "privileged structure" in medicinal chemistry. Its structural rigidity, combined with multiple vectors for diversification, makes it an ideal template for developing novel anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK) .

This guide provides a comprehensive workflow for the rational design, microwave-assisted synthesis, and functional validation of novel pyrimidinone derivatives. Unlike traditional trial-and-error approaches, this protocol emphasizes a mechanism-first strategy , validating hits through specific inflammatory signaling pathways.

Rational Design & Structure-Activity Relationship (SAR)

Effective anti-inflammatory agents require precise steric and electronic complementarity with the hydrophobic pocket of COX-2 or the ATP-binding site of p38 MAPK. The DHPM scaffold, synthesized via the Biginelli reaction, allows for modular tuning at three critical positions.

The Pharmacophore Strategy

-

C4 Position (Aryl Binding): Introduction of a phenyl ring with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) often enhances potency by engaging hydrophobic pockets.

-

N1/C2 Position (Hydrogen Bonding): The urea/thiourea motif serves as a crucial hydrogen bond donor/acceptor system, mimicking the pharmacophore of established inhibitors.

-

C5 Position (Electronic Modulation): Ester or amide functionalities here modulate lipophilicity (LogP) and metabolic stability.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for substituent selection based on the target binding site requirements.

Figure 1: Strategic modification points on the DHPM scaffold for optimizing anti-inflammatory activity.

Protocol A: Microwave-Assisted Synthesis of DHPM Derivatives

Objective: Rapid, high-yield synthesis of pyrimidinone derivatives using a Green Chemistry approach (Biginelli Condensation). Rationale: Microwave irradiation significantly reduces reaction time from hours to minutes and improves yield by minimizing side reactions compared to thermal reflux.

Materials

-

Reagents: Substituted Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Urea or Thiourea (1.2 eq).

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)3] (5 mol%) or p-Toluenesulfonic acid (p-TSA).

-

Solvent: Ethanol (EtOH) or solvent-free conditions.

-

Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial, combine the aldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea/thiourea (2.4 mmol).

-

Catalysis: Add the catalyst (e.g., 0.1 mmol Yb(OTf)3). Add 2 mL of EtOH (optional; solvent-free is preferred for "green" protocols).

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Temperature: 100°C

-

Power: Max 150 W (Dynamic mode)

-

Time: 10–15 minutes

-

Stirring: High

-

-

Work-up: Allow the vial to cool to room temperature. The reaction mixture usually solidifies.

-

Purification:

-

Pour the mixture into crushed ice (50 g).

-

Stir vigorously for 10 minutes.

-

Filter the solid precipitate under vacuum.

-

Recrystallization: Dissolve the crude solid in hot ethanol (95%). Allow to cool slowly to yield pure crystals.

-

-

Characterization: Verify structure via ¹H-NMR (DMSO-d6) and melting point determination. Look for the characteristic methine proton doublet/singlet at ~5.1–5.4 ppm.

Protocol B: In Vitro Functional Screening (NO Inhibition)

Objective: Determine the anti-inflammatory potency by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[1][2][3][4] Mechanism: Lipopolysaccharide (LPS) triggers the NF-κB pathway, upregulating iNOS and releasing NO. Effective agents will suppress this release.

Materials

-

Cell Line: RAW 264.7 (Murine macrophages).[1]

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

-

Control: Indomethacin or Celecoxib.

Experimental Workflow

-

Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

cells/mL in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Pre-treatment: Remove media.[5] Add fresh media containing the test pyrimidinone compounds (concentrations: 1, 10, 50, 100 µM). Incubate for 1 hour .

-

Note: Always include a DMSO vehicle control (max 0.1% v/v).

-

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control." Incubate for 24 hours .

-

Griess Assay (NO Quantification):

-

Measurement: Read absorbance at 540 nm using a microplate reader.

-

Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.

Data Presentation & Interpretation

Calculate the percentage inhibition using the formula:

Table 1: Representative Data Interpretation

| Compound ID | Conc. (µM) | NO Inhibition (%) | Cell Viability (%) | Interpretation |

| DHPM-4a | 50 | 85.4 ± 2.1 | 98.2 | Potent Hit: High efficacy, low toxicity. |

| DHPM-4b | 50 | 92.1 ± 1.5 | 45.3 | False Positive: Effect driven by cytotoxicity. |

| Celecoxib | 10 | 78.0 ± 3.0 | 99.0 | Positive Control: Benchmark for validation. |

| Vehicle | - | 0.5 ± 0.2 | 100.0 | Baseline: Validates assay stability. |

Mechanistic Validation: The COX-2 Pathway

Once a "hit" is identified in the cellular assay, its mechanism must be validated. Pyrimidinones often act by competitively inhibiting the COX-2 enzyme or blocking the upstream p38 MAPK pathway.

Pathway Visualization

The following diagram maps the intervention points of pyrimidinone scaffolds within the inflammatory cascade.

Figure 2: Dual-target potential of pyrimidinone derivatives in the arachidonic acid cascade.

COX-2 Inhibition Assay Protocol

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

-

Reaction Mix: Combine Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and COX-2 enzyme in designated wells.

-

Inhibitor Addition: Add 10 µL of the synthesized DHPM derivative (dissolved in DMSO). Incubate for 10 minutes at 25°C.

-

Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

Initiation: The reaction initiates immediately. COX-2 converts arachidonic acid to PGG2, reducing TMPD to a blue compound.

-

Quantification: Measure absorbance at 590 nm .

-

Selectivity Ratio: Repeat the assay with COX-1. A high COX-1 IC50 / COX-2 IC50 ratio indicates desirable selectivity (reducing gastric side effects).

References

-

Synthesis & SAR

-

Rashid, H. U., et al. (2021).[9] "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[9][10][11] RSC Advances.

- Kaur, R., et al. (2017). "Biginelli reaction: A green perspective." Synthetic Communications. (General reference for Biginelli conditions).

-

-

Assay Protocols

-

Cui, Y., et al. (2019). "Guidelines for anti-inflammatory assays in RAW264.7 cells." Journal of Ethnopharmacology.

- Kim, S. J., et al. (2013). "Anti-inflammatory activity of pyrimidinone derivatives via inhibition of NF-κB and MAPK pathways." European Journal of Pharmacology.

-

-

Mechanism & Docking

-

Abdelgawad, M. A., et al. (2022).[12] "Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds." Journal of Inflammation Research.[12]

-

Kumar, S., et al. (2021). "Computational Identification of Potential Anti-Inflammatory Natural Compounds Targeting the p38 Mitogen-Activated Protein Kinase." Biomolecules.[3][5][6][7][8][12][9][10][11]

-

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 2. apjai-journal.org [apjai-journal.org]

- 3. thaiscience.info [thaiscience.info]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Precision Quantitation of Pyrimidinone Derivatives in Biological Matrices via UHPLC-MS/MS

Abstract

Pyrimidinones are critical pharmacophores in drug development, serving as the structural backbone for numerous kinase inhibitors, antivirals, and anticancer agents.[1] However, their analysis in biological matrices presents distinct challenges: high polarity, susceptibility to matrix effects, and rapid keto-enol tautomerism that compromises peak integrity.

This application note provides a rigorous, self-validating UHPLC-MS/MS protocol designed to overcome these hurdles. We detail a strategy utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and Aqueous-Stable Reversed-Phase Chromatography to ensure retention of polar tautomers without the instability of HILIC or the source contamination of ion-pairing reagents.

Part 1: Chemical Properties & Method Strategy[2]

The Polarity & Tautomerism Challenge

Pyrimidinones (e.g., 4(3H)-pyrimidinone) possess basic nitrogen atoms and polar carbonyl groups. Two primary issues arise during method development:

-

Retention Failure: Standard C18 columns often fail to retain these polar compounds, leading to elution in the void volume where ion suppression is highest.

-

Peak Splitting (Tautomerism): Pyrimidinones exist in dynamic equilibrium between keto and enol forms. If the interconversion rate is similar to the chromatographic timescale, peak broadening or splitting occurs.

The Solution:

-

pH Control: Maintaining an acidic mobile phase (pH ~3.0) protonates the ring nitrogen, stabilizing the keto-form and facilitating positive mode electrospray ionization (ESI+).

-

Stationary Phase: Utilization of a high-strength silica (HSS) C18 or a Biphenyl phase provides dual retention mechanisms: hydrophobic interaction and enhanced

stacking, crucial for retaining the heterocyclic core.

Part 2: Experimental Protocol

Reagents & Materials

-

Analytes: Pyrimidinone derivatives (Internal Standard: Deuterated analog or structural analog like 5-fluorouracil if isotope not available).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

-

Modifiers: Formic Acid (FA), Ammonium Formate.

-

Matrix: Human Plasma (K2EDTA).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) is often insufficient for polar bases, leading to high matrix effects. MCX utilizes the basicity of the pyrimidinone nitrogen for orthogonal cleanup.

Protocol:

-

Loading: Dilute 100 µL plasma with 100 µL 2% H3PO4 (Acidify to ionize base). Load onto conditioned MCX SPE cartridge.

-

Wash 1: 200 µL 2% Formic Acid (Removes proteins/acidic interferences).

-

Wash 2: 200 µL Methanol (Removes hydrophobic neutrals).

-

Elution: 2 x 50 µL 5% NH4OH in Methanol (High pH neutralizes the base, releasing it from the sorbent).

-

Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.

UHPLC Conditions

-

System: Binary UHPLC (Pressure tolerance > 10,000 psi).

-

Column: High-Strength Silica (HSS) T3 C18 (2.1 x 50 mm, 1.8 µm) OR Biphenyl (2.1 x 50 mm, 1.7 µm).

-

Why: HSS T3 is designed to prevent pore dewetting in 100% aqueous conditions, essential for trapping polar pyrimidinones at the start of the gradient.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.